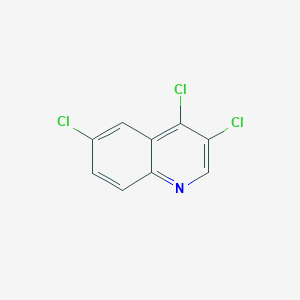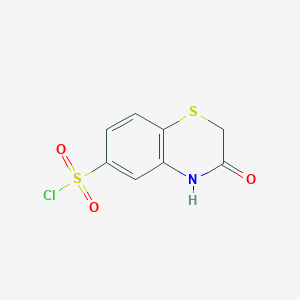![molecular formula C11H8ClN3 B1628993 6-Chloro-9h-pyrido[3,4-b]indol-8-amine CAS No. 361202-25-7](/img/structure/B1628993.png)
6-Chloro-9h-pyrido[3,4-b]indol-8-amine
Descripción general
Descripción
6-Chloro-9h-pyrido[3,4-b]indol-8-amine is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in many natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9h-pyrido[3,4-b]indol-8-amine typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by chlorination and amination steps. For instance, the Fischer indole synthesis can be employed to construct the indole ring, using phenylhydrazine and a suitable ketone under acidic conditions . Subsequent chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride. The final amination step often involves the use of ammonia or an amine source under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize costs and environmental impact, adhering to green chemistry principles .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-9h-pyrido[3,4-b]indol-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced amine form.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Aplicaciones Científicas De Investigación
6-Chloro-9h-pyrido[3,4-b]indol-8-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties. It serves as a lead compound in drug discovery programs aiming to develop new therapeutic agents.
Industry: Utilized in the development of dyes, pigments, and other materials due to its stable chemical structure and reactivity.
Mecanismo De Acción
The mechanism by which 6-Chloro-9h-pyrido[3,4-b]indol-8-amine exerts its effects involves interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes or receptors critical for disease progression. The chlorine and amine groups play crucial roles in binding to these targets, affecting pathways such as signal transduction, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-9h-pyrido[3,4-b]indol-8-amine: Similar structure but with a bromine atom instead of chlorine.
9h-Pyrido[3,4-b]indol-8-amine: Lacks the halogen substitution, affecting its reactivity and biological activity.
6-Chloro-1h-indole-3-carboxamide: Another indole derivative with different substitution patterns and applications.
Uniqueness
6-Chloro-9h-pyrido[3,4-b]indol-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and amine groups enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in various research domains.
Propiedades
IUPAC Name |
6-chloro-9H-pyrido[3,4-b]indol-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3/c12-6-3-8-7-1-2-14-5-10(7)15-11(8)9(13)4-6/h1-5,15H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZQETZZACUFHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C3=C(N2)C(=CC(=C3)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60612729 | |
| Record name | 6-Chloro-9H-beta-carbolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60612729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361202-25-7 | |
| Record name | 6-Chloro-9H-beta-carbolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60612729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-N-[8-(4-aminoanilino)-10-phenyl-9a,10a-dihydro-1H-phenazin-2-yl]-8-N-(8-anilino-10-phenyl-9a,10a-dihydro-1H-phenazin-5-ium-2-yl)-10-phenylphenazin-10-ium-2,8-diamine;dioxido(dioxo)chromium](/img/structure/B1628911.png)
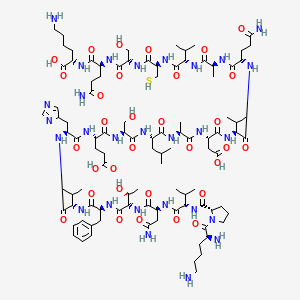
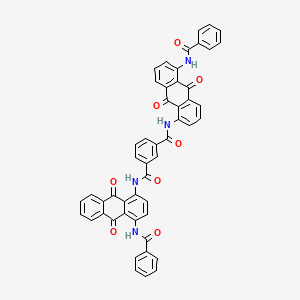
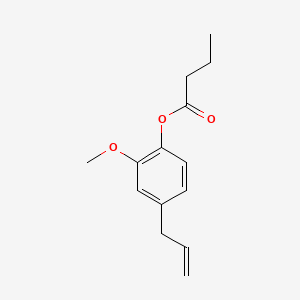
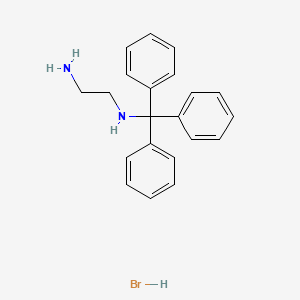

![[(1R,2R,3S,7R,9R,10R,12S)-3-Hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] 2,2,2-trideuterioacetate](/img/structure/B1628922.png)
![2-[2-(Difluoromethoxy)phenyl]ethan-1-amine](/img/structure/B1628924.png)
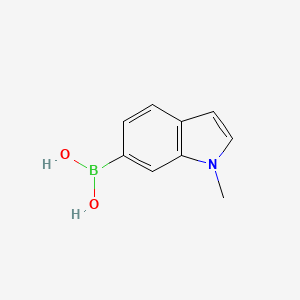
![3-{[2-(Diethylamino)ethyl]amino}propanenitrile](/img/structure/B1628927.png)

